3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrimido[2,1-b][1,3]benzothiazole core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the sulfonyl group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.
Substitution reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl-containing molecules.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating their function and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one include other sulfonyl-containing heterocycles. These compounds share some structural features but may differ in their specific functional groups or overall structure. Examples include:
3-chloro-4-fluorophenylsulfone: A simpler compound with similar sulfonyl and phenyl groups.
Indole derivatives: Compounds with similar heterocyclic structures but different functional groups.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-8-ethoxypyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4S2/c1-2-26-10-3-6-14-15(7-10)27-18-21-9-16(17(23)22(14)18)28(24,25)11-4-5-13(20)12(19)8-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKHGSYIPYAORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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